molecular formula C17H16O B14197515 1H-Indene, 6-methoxy-2-(phenylmethyl)- CAS No. 831171-85-8

1H-Indene, 6-methoxy-2-(phenylmethyl)-

Katalognummer: B14197515
CAS-Nummer: 831171-85-8
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: OJHUYQMKNKSXJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indene, 6-methoxy-2-(phenylmethyl)- is a chemical compound that belongs to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a methoxy group at the 6th position and a phenylmethyl group at the 2nd position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene, 6-methoxy-2-(phenylmethyl)- can be achieved through several methods. One common approach involves the cyclization of substituted phenylbutanoic acids. For instance, 4-nitro-3-phenylbutanoic acid can be cyclized to form nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene. This intermediate is then hydrogenated over palladium on carbon to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalytic hydrogenation and advanced purification techniques ensures the production of high-quality 1H-Indene, 6-methoxy-2-(phenylmethyl)-.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Indene, 6-methoxy-2-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is often used for reduction.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1H-Indene, 6-methoxy-2-(phenylmethyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1H-Indene, 6-methoxy-2-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and the derivative used.

Vergleich Mit ähnlichen Verbindungen

  • 2-methyl-3-phenyl-1H-indene
  • Indole derivatives

Comparison: 1H-Indene, 6-methoxy-2-(phenylmethyl)- is unique due to the presence of both a methoxy group and a phenylmethyl group, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications .

Conclusion

1H-Indene, 6-methoxy-2-(phenylmethyl)- is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for diverse reactions and applications, making it a valuable tool for chemists, biologists, and industrial researchers.

Eigenschaften

CAS-Nummer

831171-85-8

Molekularformel

C17H16O

Molekulargewicht

236.31 g/mol

IUPAC-Name

2-benzyl-6-methoxy-1H-indene

InChI

InChI=1S/C17H16O/c1-18-17-8-7-15-10-14(11-16(15)12-17)9-13-5-3-2-4-6-13/h2-8,10,12H,9,11H2,1H3

InChI-Schlüssel

OJHUYQMKNKSXJR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C=C(C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.